molecular formula C29H32ClN3O3S B13381755 2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide

2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide

Cat. No.: B13381755
M. Wt: 538.1 g/mol
InChI Key: XWFDYMRTSZTEIP-ZHYDBUOQSA-N
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Description

2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro group, a thienyl group, and a benzamide moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction between 3,5-di-tert-butyl-2-hydroxybenzaldehyde and hydrazine, followed by further reactions with chloroacetyl chloride and 2-thiophenecarboxaldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds .

Scientific Research Applications

2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[1-{[2-(3,5-ditert-butyl-4-hydroxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H32ClN3O3S

Molecular Weight

538.1 g/mol

IUPAC Name

2-chloro-N-[(Z)-3-[(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H32ClN3O3S/c1-28(2,3)21-14-18(15-22(25(21)34)29(4,5)6)17-31-33-27(36)24(16-19-10-9-13-37-19)32-26(35)20-11-7-8-12-23(20)30/h7-17,34H,1-6H3,(H,32,35)(H,33,36)/b24-16-,31-17+

InChI Key

XWFDYMRTSZTEIP-ZHYDBUOQSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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